![molecular formula C27H24F3NO4 B7745924 8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745924.png)
8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
8-{[Benzyl(ethyl)amino]methyl}-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
8-{[Benzyl(ethyl)amino]methyl}-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to modify the chromen-4-one core or other functional groups.
Substitution: The benzyl(ethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a more saturated chromen-4-one derivative.
Scientific Research Applications
8-{[Benzyl(ethyl)amino]methyl}-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as anti-inflammatory, antioxidant, or anticancer properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure but lack the trifluoromethyl group.
Flavones: Share the chromen-4-one core but differ in functional groups.
Isoflavones: Similar core structure with variations in substitution patterns.
Uniqueness
8-{[Benzyl(ethyl)amino]methyl}-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This makes it distinct from other chromen-4-one derivatives and potentially more versatile in various applications.
Properties
IUPAC Name |
8-[[benzyl(ethyl)amino]methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3NO4/c1-3-31(15-18-7-5-4-6-8-18)16-21-22(32)14-13-20-23(33)25(26(27(28,29)30)35-24(20)21)34-19-11-9-17(2)10-12-19/h4-14,32H,3,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTHYCTVTXUZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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